molecular formula C16H27ClN2O B1466296 N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride CAS No. 1219972-34-5

N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride

Cat. No.: B1466296
CAS No.: 1219972-34-5
M. Wt: 298.8 g/mol
InChI Key: XEYSIDVMNRJRSC-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride is a chemical compound of interest in pharmaceutical and organic chemistry research. The structure incorporates both a diethylaniline moiety and a piperidine group, structural features commonly found in compounds with biological activity. Similar aniline and piperidine derivatives are investigated as intermediates in organic synthesis and for their potential as pharmacologically active agents . Researchers might explore this compound as a building block or precursor in developing new molecular entities. Its applications could span across medicinal chemistry projects, including the exploration of structure-activity relationships. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N,N-diethyl-3-(piperidin-4-ylmethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.ClH/c1-3-18(4-2)15-6-5-7-16(12-15)19-13-14-8-10-17-11-9-14;/h5-7,12,14,17H,3-4,8-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYSIDVMNRJRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation generally follows these key steps:

  • Step 1: Synthesis of N,N-Diethylaniline Intermediate
    The starting point is often N,N-diethylaniline, prepared by alkylation of aniline with ethyl halides under controlled conditions or by reduction and alkylation sequences.
    Example reaction:
    Aniline + Ethyl bromide → N,N-Diethylaniline

  • Step 2: Introduction of the 3-(4-piperidinylmethoxy) Substituent
    This involves the formation of an ether linkage between the 3-position of the aniline aromatic ring and the piperidinylmethoxy group. The reaction typically proceeds via nucleophilic substitution where a suitable leaving group on the aromatic ring (e.g., bromide or chloride) is displaced by the piperidinylmethoxy nucleophile.
    The piperidinylmethoxy moiety can be introduced by reacting 4-piperidinemethanol or its derivatives with the activated aromatic intermediate.
    Typical conditions: Copper-catalyzed Ullmann-type coupling or palladium-catalyzed Buchwald–Hartwig etherification under inert atmosphere, elevated temperature (80–120 °C), and suitable ligands.

  • Step 3: Formation of the Hydrochloride Salt
    The free base of N,N-diethyl-3-(4-piperidinylmethoxy)aniline is converted into its hydrochloride salt by treatment with dry hydrogen chloride gas or hydrochloric acid in an anhydrous solvent such as benzene or ether. This step enhances the compound's stability and facilitates purification.

Detailed Preparation Methods and Conditions

Step Reaction Type Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
1 Alkylation of aniline Aniline, Ethyl bromide, Base (e.g., K2CO3) Acetonitrile or DMF 50–80 °C 4–12 hours 70–85 Controlled stoichiometry to avoid over-alkylation
2 Ether formation (Ullmann) N,N-Diethylaniline derivative, 4-piperidinemethanol, CuI, L-valine, K2CO3 DMSO or 1,4-dioxane 110–120 °C 12–14 hours 75–82 Inert atmosphere; copper iodide catalysis preferred
2a Alternative Pd-catalyzed etherification Pd(0) catalyst, tert-butyl XPhos, sodium tert-butoxide Toluene 80 °C 14 hours ~80 Microwave irradiation can accelerate reaction
3 Salt formation Free base, Dry HCl gas Benzene or dry ether Room temp 1–2 hours Quantitative Yields stable hydrochloride salt

Research Findings and Optimization Notes

  • Catalyst and Ligand Selection:
    Copper(I) iodide combined with amino acid ligands such as L-valine has shown high efficiency for the etherification step, providing yields up to 82% under inert atmosphere and elevated temperature conditions. This method is advantageous due to cost-effectiveness and operational simplicity.

  • Reaction Atmosphere:
    An inert atmosphere (argon or nitrogen) is critical during the coupling steps to prevent oxidation of sensitive intermediates and catalysts.

  • Temperature and Time:
    Elevated temperatures (110–120 °C) and prolonged reaction times (12–14 hours) are necessary to drive the coupling to completion, especially in Ullmann-type reactions.

  • Purification:
    Column chromatography on silica gel with appropriate solvent mixtures (e.g., 10% methanol in chloroform) is effective for isolating the intermediate and final products with high purity (>90%).

  • Salt Formation:
    The hydrochloride salt is formed by bubbling dry HCl gas into a solution of the free base in dry benzene, resulting in immediate precipitation of the salt, which is then filtered and dried.

Comparative Table of Etherification Methods

Method Catalyst System Solvent Temperature Reaction Time Yield (%) Advantages Disadvantages
Copper-catalyzed Ullmann CuI + L-valine + K2CO3 DMSO 120 °C 12–14 h 75–82 Cost-effective, robust High temperature, longer time
Pd-catalyzed Buchwald–Hartwig Pd(0) + tert-butyl XPhos + NaOtBu Toluene 80 °C 14 h ~80 Milder conditions, microwave compatible More expensive catalysts

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline compounds .

Scientific Research Applications

N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride with structurally related compounds, emphasizing molecular features, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notable Properties
This compound C₁₇H₂₉ClN₂O 312.9 4-piperidinylmethoxy, diethylamino Moderate lipophilicity; limited toxicity data
N,N-Diethyl-3-(piperidin-3-ylmethoxy)aniline hydrochloride C₁₆H₂₇ClN₂O 298.85 Piperidin-3-ylmethoxy (vs. 4-position) Lower molecular weight; altered receptor binding due to spatial orientation
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy substituent High lipophilicity; potential CNS penetration; no reported carcinogenicity
Aniline Hydrochloride C₆H₈ClN 129.59 Simple aromatic amine (no piperidine or methoxy) Carcinogenic in rats (splenic tumors); highlights toxicity risks of unsubstituted anilines
4-Piperidino Aniline C₁₁H₁₆N₂ 176.26 Piperidino group (no methoxy or diethyl) Reduced steric hindrance; higher solubility in polar solvents

Key Observations:

Positional Isomerism : The substitution position of the piperidine ring (e.g., 3- vs. 4-piperidinylmethoxy) significantly impacts molecular weight and steric effects. For instance, the 3-piperidinylmethoxy analog (298.85 g/mol) is lighter and may exhibit distinct receptor-binding kinetics compared to the 4-substituted target compound .

Diethylamino vs. Piperidino: The diethylamino group in the target compound offers greater conformational flexibility than the rigid piperidino group in 4-piperidino aniline, which may influence metabolic stability .

Toxicity Profile: Aniline Hydrochloride serves as a cautionary example; its unsubstituted aromatic amine structure correlates with carcinogenicity in rodents. In contrast, the target compound’s piperidinylmethoxy and diethyl groups likely mitigate such risks by reducing electrophilic metabolite formation .

Physicochemical Properties :

  • Data gaps exist for melting/boiling points and solubility for many analogs. For example, 4-(Diphenylmethoxy)piperidine Hydrochloride lacks reported water solubility values, complicating direct comparisons .

Research Implications and Data Limitations

  • Pharmacological Potential: The target compound’s balanced lipophilicity and amine functionality make it a candidate for central nervous system (CNS) drug development. However, the absence of in vivo toxicity studies necessitates caution.
  • Structural Optimization: Substituting the piperidine ring with morpholino or pyrrolidino groups (as seen in ) could modulate solubility and target affinity .

Biological Activity

N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine moiety, which is known for enhancing the lipophilicity and receptor-binding properties of compounds. The molecular formula can be represented as follows:

  • Molecular Formula : C17_{17}H24_{24}ClN2_{2}O
  • Molecular Weight : 300.84 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Binding : It has been suggested that this compound interacts with various neurotransmitter receptors, particularly serotonin receptors, which play a crucial role in mood regulation and cognitive functions .
  • Inhibition of Cell Proliferation : Preliminary studies show that this compound may inhibit the proliferation of cancer cells, particularly in breast cancer models (MDA-MB-231), by inducing apoptosis and affecting cell cycle regulation .
  • Signal Transduction Pathways : The compound may influence key signaling pathways involved in cell survival and proliferation, including the MAPK pathway, which is often implicated in cancer progression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line Biological Activity Methodology Outcome
Study 1MDA-MB-231Inhibition of cell proliferationMTT assaySignificant reduction in cell viability at concentrations >10 µM
Study 2VariousReceptor binding affinityRadioligand binding assaysHigh affinity for serotonin receptors
Study 3Animal modelAnti-tumor activityIn vivo tumor growth assessmentReduced tumor size compared to control

Case Study 1: Anti-Cancer Efficacy

In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death through mitochondrial pathways .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of this compound on rodent models. Behavioral assays demonstrated significant anxiolytic effects, correlating with alterations in serotonin receptor activity. These findings support its potential use in treating anxiety disorders .

Research Findings

Recent literature highlights the importance of further investigating the pharmacological profile of this compound. Key findings include:

  • Selectivity and Safety : Studies indicate that while the compound exhibits promising anti-cancer activity, its selectivity towards cancerous versus normal cells remains to be fully elucidated.
  • Synergistic Effects : Combinations with other therapeutic agents have shown enhanced efficacy, suggesting potential for use in combination therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a related piperidine-containing aniline derivative was synthesized via a multi-step process starting with alkylation of 4-piperidinemethanol under alkaline conditions, followed by coupling with a halogenated aniline intermediate and subsequent diethylation . Optimization includes varying solvents (e.g., DMF, THF), temperatures (40–80°C), and catalysts (e.g., K₂CO₃). Reaction progress should be monitored via TLC or HPLC, with yields improved by iterative adjustments to stoichiometry and purification steps (e.g., recrystallization from ethanol/water mixtures) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., diethyl groups at ~1.2 ppm for CH₃ and ~3.4 ppm for N-CH₂; piperidinylmethoxy protons at δ 3.5–4.0) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~337.2) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation using SHELX programs for refinement, particularly to validate the piperidine ring geometry and hydrochloride salt formation .

Q. How do pH and solvent systems influence the solubility and stability of this compound?

  • Methodological Answer : The hydrochloride salt enhances water solubility via protonation of the aniline nitrogen. Solubility profiles can be determined using shake-flask methods in buffers (pH 1–10) and solvents (e.g., methanol, DMSO). Stability studies under oxidative conditions (H₂O₂) or elevated temperatures (40–60°C) reveal degradation pathways, monitored via HPLC-UV. For instance, aqueous solutions at pH >6 may deprotonate, reducing solubility .

Advanced Research Questions

Q. What reaction mechanisms govern the substitution patterns in derivatives of this compound, and how can regioselectivity be controlled?

  • Methodological Answer : Electrophilic aromatic substitution (EAS) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents. Regioselectivity in EAS is influenced by electron-donating groups (e.g., piperidinylmethoxy) directing incoming electrophiles to the para position. Computational DFT studies (Gaussian 09) predict charge distribution, validated by experimental yields (e.g., 75–90% for para-bromo derivatives) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to receptors like GPCRs or enzymes. For example, the piperidine moiety may occupy hydrophobic pockets, while the aniline group forms hydrogen bonds. Pharmacophore mapping identifies critical interaction sites, guiding SAR studies .

Q. How should researchers address contradictions between experimental and computational data in structural or reactivity studies?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or reaction yields) require cross-validation. For structural conflicts, compare X-ray data with DFT-optimized geometries. For reactivity, use kinetic isotope effects or Hammett plots to distinguish mechanistic pathways. Iterative refinement of computational parameters (e.g., solvent models in COSMO-RS) improves alignment with experimental results .

Q. What strategies are employed to evaluate the compound’s pharmacological potential while minimizing cytotoxicity?

  • Methodological Answer :

  • In vitro assays : Screen against cancer cell lines (e.g., MTT assay) and primary cells to determine IC₅₀ values.
  • ADMET profiling : Use Caco-2 permeability assays and hepatic microsomes to assess absorption/metabolism.
  • Selectivity optimization : Modify the diethyl or piperidinyl groups to reduce off-target effects, guided by toxicity data from analogues .

Q. Can this compound serve as a ligand or catalyst in asymmetric synthesis?

  • Methodological Answer : The piperidine nitrogen and aniline moiety can coordinate transition metals (e.g., Pd, Cu) for catalytic applications. For example, palladium complexes of similar anilines catalyze Heck couplings with enantiomeric excess (ee) up to 85%, determined by chiral HPLC. Ligand design focuses on steric tuning of the diethyl groups to enhance ee .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride
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N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride

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